2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide
CAS No.: 333745-01-0
Cat. No.: VC21457132
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 333745-01-0 |
---|---|
Molecular Formula | C18H16N2O2 |
Molecular Weight | 292.3 g/mol |
IUPAC Name | 2-(3-formylindol-1-yl)-N-(3-methylphenyl)acetamide |
Standard InChI | InChI=1S/C18H16N2O2/c1-13-5-4-6-15(9-13)19-18(22)11-20-10-14(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22) |
Standard InChI Key | ASICCWOHJWYYDF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Introduction
Chemical Structure and Identification
Basic Identification
Parameter | Information |
---|---|
CAS Number | 333745-01-0 |
Molecular Formula | C18H16N2O2 |
Molecular Weight | 292.3 g/mol |
IUPAC Name | 2-(3-formylindol-1-yl)-N-(3-methylphenyl)acetamide |
Alternate Names | 2-(3-Formyl-indol-1-yl)-N-M-tolyl-acetamide |
The compound features an indole core with a formyl group at position 3, and an acetamide linkage to an m-tolyl (3-methylphenyl) group, creating a structure with multiple functional groups that contribute to its chemical reactivity and biological potential .
Structural Characteristics
The structure of 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide consists of three main components:
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An indole nucleus with a formyl (aldehyde) group at position 3
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An acetamide linker attached to the nitrogen at position 1 of the indole
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An m-tolyl (3-methylphenyl) group attached to the acetamide nitrogen
This structural arrangement creates a molecule with both hydrogen bond donors and acceptors, as well as aromatic regions that can participate in π-π interactions with biological targets .
Physical and Chemical Properties
Physical Properties
Property | Value |
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Physical State | Solid at room temperature |
Color | Typically yellowish to light brown |
Solubility | Soluble in organic solvents (DMSO, DMF, chloroform) |
Limited solubility in water | |
Melting Point | Estimated 220-250°C (based on similar compounds) |
Chemical Reactivity
The compound exhibits reactivity primarily through:
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The aldehyde group at C-3 position of indole, which can participate in:
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Condensation reactions with nucleophiles
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Reduction to corresponding alcohols
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Oxidation to carboxylic acids
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Aldol and Knoevenagel condensations
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The amide linkage, which provides:
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Hydrogen bonding capabilities
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Relative stability to hydrolysis under physiological conditions
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Potential for further functionalization
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The presence of the formyl group enhances the reactivity of the indole moiety, making it suitable for further chemical modifications and derivatization .
Synthesis Methods
General Synthetic Route
The synthesis of 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide typically follows a multi-step process:
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Preparation of the indole-3-carbaldehyde starting material
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N-alkylation of the indole nitrogen with a suitable haloacetamide
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Coupling with m-toluidine to form the final product
Detailed Synthesis Procedure
The common synthetic pathway involves:
Step 1: Preparation of indole-3-carbaldehyde using the Vilsmeier-Haack reaction
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Indole is treated with phosphorus oxychloride (POCl3) in DMF
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The Vilsmeier reagent forms and reacts with indole at the C-3 position
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Hydrolysis yields indole-3-carbaldehyde
Step 2: N-alkylation with chloroacetamide derivatives
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Indole-3-carbaldehyde is treated with a base (K2CO3 or NaH)
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Reaction with 2-chloro-N-(m-tolyl)acetamide forms the target compound
This synthesis is part of a broader strategy used to prepare various N-substituted-2-(3-formyl-1H-indol-1-yl)acetamide derivatives, where different substituted anilines (including m-toluidine) are used to generate a library of compounds for structure-activity relationship studies .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorption bands for 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide include:
Functional Group | Wavenumber (cm⁻¹) |
---|---|
N-H stretching (amide) | 3300-3400 |
C-H stretching (aromatic) | 3050-3100 |
C-H stretching (methyl) | 2900-2950 |
C=O stretching (aldehyde) | 1680-1700 |
C=O stretching (amide) | 1640-1670 |
C=C stretching (aromatic) | 1450-1600 |
C-N stretching | 1300-1420 |
NMR Spectroscopy
The proton NMR spectrum would typically show signals at:
Proton Type | Chemical Shift (δ, ppm) | Integration |
---|---|---|
CHO (aldehyde) | 9.8-10.0 | 1H |
NH (amide) | 9.5-10.3 | 1H |
Aromatic protons (indole and tolyl) | 6.8-8.2 | 8H |
CH2 (methylene) | 4.8-5.2 | 2H |
CH3 (methyl on tolyl) | 2.2-2.4 | 3H |
Carbon-13 NMR would show characteristic signals for the carbonyl carbons (aldehyde ~185 ppm, amide ~170 ppm), aromatic carbons (120-140 ppm), methylene carbon (~45 ppm), and methyl carbon (~21 ppm) .
Biological Activities and Applications
Antimicrobial Properties
Indole derivatives similar to 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide have demonstrated significant antimicrobial activities. The presence of both indole and acetamide functionalities contributes to their potential as antimicrobial agents .
Proposed Mechanism of Action
The compound and its analogues are believed to act through inhibition of E. histolytica O-acetyl-serine Sulfohydrylase protein (EhOASS), a critical enzyme for the parasite's survival. Molecular docking studies with related compounds suggest that:
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The indole moiety forms π-π interactions with aromatic residues in the enzyme's active site
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The formyl group participates in hydrogen bonding with polar amino acid residues
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The acetamide linkage provides additional hydrogen bonding opportunities
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The m-tolyl group occupies a hydrophobic pocket in the enzyme
Structure-Activity Relationships
Key Structural Features and Their Contributions
Analysis of various N-substituted-2-(3-formyl-1H-indol-1-yl)acetamide derivatives has revealed important structure-activity relationships:
Structural Feature | Effect on Activity |
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Indole core | Essential for basic activity; provides planar aromatic system for binding |
Formyl group at C-3 | Enhances binding through hydrogen bonding interactions |
Acetamide linker | Provides proper spatial arrangement and additional hydrogen bonding sites |
m-Tolyl substitution | Contributes hydrophobic interactions and potentially improved pharmacokinetics |
Modifications to these key structural features can significantly alter the biological activity, with studies showing that the nature of the aryl substitution on the acetamide nitrogen particularly affects potency against parasitic targets .
Molecular Docking Studies
Molecular docking studies with related compounds against the EhOASS protein have revealed:
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The compounds generally bind in the active site of the enzyme with favorable binding energies
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Key interactions include:
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Hydrogen bonding between the formyl oxygen and polar amino acid residues
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π-π stacking between the indole ring and aromatic amino acids
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Hydrophobic interactions involving the tolyl moiety
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These findings suggest that 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide would likely interact with similar binding modes, potentially exhibiting inhibitory activity against the EhOASS enzyme .
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